Lower Molecular Weight Provides a Calculated Advantage for Fragment-Based Drug Discovery
The target compound (CAS 1155960-77-2) has a molecular weight of 179.22 g/mol [1]. In comparison, the 4-methyl analog ((4-methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone, CAS 1155959-08-2) has a molecular weight of 193.25 g/mol [2], representing a 7.8% increase. This smaller size of the target compound is a critical parameter in fragment-based drug discovery (FBDD), where the 'rule of three' (MW < 300) favors smaller, more ligand-efficient starting points [3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 179.22 g/mol |
| Comparator Or Baseline | (4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone: 193.25 g/mol |
| Quantified Difference | 14.03 g/mol higher (7.8% increase) |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
For FBDD programs, a lower molecular weight correlates with higher ligand efficiency and a greater chance of identifying viable hits that can be elaborated into potent leads.
- [1] American Elements. (2022). Safety Data Sheet: CAS 1155960-77-2, 1-(1H-pyrazole-4-carbonyl)piperidine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136437286, '(4-Methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone'. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/136437286 (accessed April 2026). View Source
- [3] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
